molecular formula C13H17BrN2O B13879926 2-Bromo-1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone

2-Bromo-1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone

Cat. No.: B13879926
M. Wt: 297.19 g/mol
InChI Key: KFISXJPNXISWQC-UHFFFAOYSA-N
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Description

2-Bromo-1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone is a chemical compound with the molecular formula C12H15BrN2O It is a brominated ethanone derivative that contains a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone typically involves the bromination of 1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone. One common method includes the reaction of 1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, reducing the risk of side reactions and improving the overall yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in critical biological pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-phenylethanone: A simpler brominated ethanone without the piperazine ring.

    2-Bromo-1-(4-methylphenyl)ethanone: Similar structure but lacks the piperazine ring.

    1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone: The non-brominated precursor of the compound.

Uniqueness

2-Bromo-1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone is unique due to the presence of both the bromine atom and the piperazine ring, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C13H17BrN2O

Molecular Weight

297.19 g/mol

IUPAC Name

2-bromo-1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone

InChI

InChI=1S/C13H17BrN2O/c1-15-5-7-16(8-6-15)12-4-2-3-11(9-12)13(17)10-14/h2-4,9H,5-8,10H2,1H3

InChI Key

KFISXJPNXISWQC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2)C(=O)CBr

Origin of Product

United States

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